molecular formula C8H12Cl2N2O2 B6275534 6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride CAS No. 2758006-26-5

6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B6275534
CAS No.: 2758006-26-5
M. Wt: 239.1
InChI Key:
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Description

6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Amination: The carboxylic acid group is converted to an amide, followed by reduction to form the corresponding amine.

    Alkylation: The amine is then alkylated with an appropriate alkyl halide to introduce the 1-aminoethyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the aminoethyl group can yield oxo derivatives.

    Reduction: Reduction of the carboxylic acid group can produce alcohols.

    Substitution: Substitution reactions on the pyridine ring can yield various substituted pyridine derivatives.

Scientific Research Applications

6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the aminoethyl group, making it less versatile in biological applications.

    6-(1-aminoethyl)pyridine-2-carboxylic acid: Similar structure but different position of the carboxylic acid group, leading to different reactivity and biological activity.

    6-(1-aminoethyl)pyridine-4-carboxylic acid: Another positional isomer with distinct properties.

Uniqueness

6-(1-aminoethyl)pyridine-3-carboxylic acid dihydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2758006-26-5

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.1

Purity

90

Origin of Product

United States

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